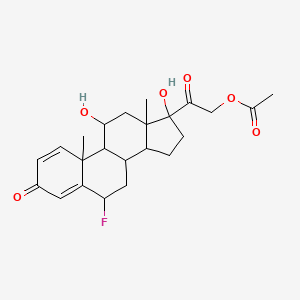![molecular formula C36H58O9 B12277826 [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12277826.png)
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester is a triterpenoid saponin. This compound is a carboxylic ester obtained by the formal condensation of the carboxy group of asiatic acid with beta-D-glucopyranose. It has been isolated from various plant species, including Juglans sinensis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester involves the esterification of asiatic acid with beta-D-glucopyranose. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the extraction from natural sources, such as the leaves and twigs of Juglans sinensis, is a common approach. The extraction process often involves the use of methanol or other solvents to isolate the compound from plant material .
化学反応の分析
Types of Reactions
(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the double bond in the urs-12-en structure.
Substitution: This reaction can occur at the hydroxyl groups or the ester linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of saturated compounds .
科学的研究の応用
(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester has several scientific research applications:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: It is studied for its role as a plant metabolite and its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
作用機序
The mechanism of action of (2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The specific molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
Asiatic Acid: The parent compound from which (2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester is derived.
Oleanolic Acid: Another triterpenoid with similar structural features.
Maslinic Acid: A triterpenoid with hydroxyl groups at different positions.
Uniqueness
(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester is unique due to its specific ester linkage with beta-D-glucopyranose, which imparts distinct chemical and biological properties compared to other triterpenoids .
特性
分子式 |
C36H58O9 |
|---|---|
分子量 |
634.8 g/mol |
IUPAC名 |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C36H58O9/c1-18-10-13-36(31(43)45-30-28(41)27(40)26(39)22(17-37)44-30)15-14-34(6)20(25(36)19(18)2)8-9-24-33(5)16-21(38)29(42)32(3,4)23(33)11-12-35(24,34)7/h8,18-19,21-30,37-42H,9-17H2,1-7H3 |
InChIキー |
HZKJZYRLLBKBHA-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate](/img/structure/B12277746.png)
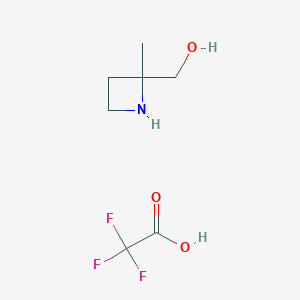
![Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12277755.png)
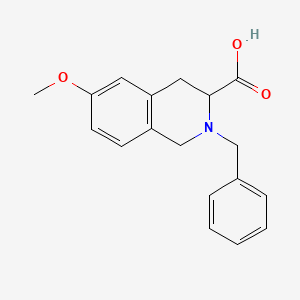
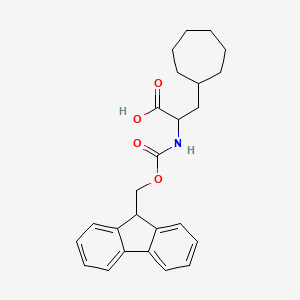
methyl]tetrahydropyran-4-carboxylate](/img/structure/B12277788.png)
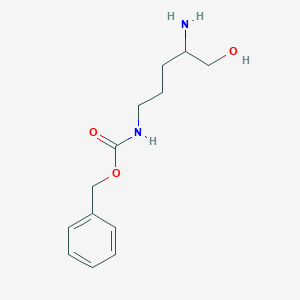


![2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B12277831.png)
![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B12277839.png)
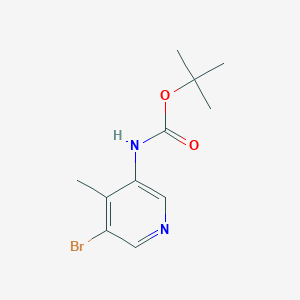
![5-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12277847.png)
